Distinct 3α,6β,9α-Trihydroxylation Pattern
Sartortuosterol A (1) displays a 3α,6β,9α-trihydroxylation motif on a 5α-cholestane skeleton with a 25-acetate group, while the common cytotoxic marine sterol 24-methylcholestane-3β,5α,6β,25-tetrol 25-monoacetate (Compound A) possesses a 3β,5α,6β-triol arrangement [1]. This results in a 3-position epimeric difference and absence of a 9α-hydroxyl group. The structural uniqueness of (1) translates to distinct hydrogen-bond donor/acceptor patterns, as confirmed by spectroscopic data [1].
| Evidence Dimension | Hydroxylation Pattern & Configuration |
|---|---|
| Target Compound Data | 3α-OH (axial), 6β-OH, 9α-OH, 25-OAc |
| Comparator Or Baseline | 24-methylcholestane-3β,5α,6β,25-tetrol 25-monoacetate: 3β-OH (equatorial), 5α-OH, 6β-OH, 25-OAc |
| Quantified Difference | Different A-ring hydroxylation topology; axial vs equatorial 3-OH; presence vs absence of 9α-OH |
| Conditions | Structural determination by 1H/13C NMR, IR, MS (comparator data from Sinularia polydactyla study) |
Why This Matters
Epimeric and positional variations in polyhydroxylated marine steroids critically influence cytotoxicity, protein binding, and target selectivity; using the wrong stereoisomer or hydroxylation pattern can lead to inactive or misleading results in bioassays.
- [1] Su, J. Y., Pang, T. S., Long, K. H., & Zeng, L. M. (1986). 24ξ-Methyl 5α-cholestane-3α,6β,9α,25-tetrol 25-monoacetate, a novel polyhydroxylated steroid from the soft coral Sarcophyton tortuosum. Steroids, 48(3-4), 233-238. doi:10.1016/0039-128x(86)90006-1 View Source
- [2] Aboutabl, E. S. A., et al. (2013). Bioactive terpenoids from the Red Sea soft coral Sinularia polydactyla. Natural Product Research, 27(23), 2224-2226. doi:10.1080/14786419.2013.805333 View Source
